L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester
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Overview
Description
L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is a labeled derivative of L-Aspartic acid, an amino acid. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. The compound is protected with tert-butoxycarbonyl (BOC) and benzyl (BZ) ester groups, which help in stabilizing the molecule during chemical reactions and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester involves multiple steps. Initially, L-Aspartic acid is labeled with carbon-13 and nitrogen-15 isotopes. The labeled L-Aspartic acid is then protected with a tert-butoxycarbonyl (BOC) group at the amino terminus and a benzyl (BZ) ester group at the carboxyl terminus. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. The labeled L-Aspartic acid is subjected to protection reactions under controlled conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester undergoes various chemical reactions, including:
Hydrolysis: Removal of the BOC and BZ protecting groups under acidic or basic conditions.
Substitution: Replacement of functional groups with other chemical entities.
Oxidation and Reduction: Changes in the oxidation state of the molecule
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Oxidation and Reduction: Use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include deprotected L-Aspartic acid derivatives and various substituted products depending on the reagents used .
Scientific Research Applications
L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is widely used in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Utilized in metabolic studies to trace the incorporation of labeled amino acids into proteins.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester involves its incorporation into biological systems where it can be traced using NMR spectroscopy. The labeled isotopes allow for precise tracking of the compound’s distribution and metabolism. The BOC and BZ protecting groups help in stabilizing the molecule during these studies .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid-13C4,15N: A simpler labeled derivative without the BOC and BZ protecting groups.
L-Glutamic acid-13C5,15N: Another labeled amino acid used in similar research applications.
L-Alanine-13C3,15N: A labeled amino acid with different isotopic labeling
Uniqueness
L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is unique due to its dual isotopic labeling and the presence of protecting groups, which enhance its stability and versatility in various chemical reactions and research applications .
Properties
CAS No. |
202326-58-7 |
---|---|
Molecular Formula |
C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH |
Molecular Weight |
328.31 |
Purity |
98% by HPLC; 98% atom 13C, 98% atom 15N |
Related CAS |
7536-58-5 (unlabelled) |
tag |
Boc-protected Amino Acids (Labelled) | Ester-protected Amino Acids (Labelled) |
Origin of Product |
United States |
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